molecular formula C10H14ClNO2S B2942911 2-Chloro-3-(isopropylsulfonyl)-4,6-dimethylpyridine CAS No. 866038-65-5

2-Chloro-3-(isopropylsulfonyl)-4,6-dimethylpyridine

Cat. No.: B2942911
CAS No.: 866038-65-5
M. Wt: 247.74
InChI Key: LWQTWFLOHNJOQG-UHFFFAOYSA-N
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Description

2-Chloro-3-(isopropylsulfonyl)-4,6-dimethylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, isopropylsulfonyl, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(isopropylsulfonyl)-4,6-dimethylpyridine typically involves the chlorination of a pyridine derivative followed by sulfonylation. One common method involves the reaction of 2-chloro-4,6-dimethylpyridine with isopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(isopropylsulfonyl)-4,6-dimethylpyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The isopropylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Sulfone derivatives.

    Reduction: Piperidine derivatives.

Scientific Research Applications

2-Chloro-3-(isopropylsulfonyl)-4,6-dimethylpyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials with specific electronic properties.

    Biological Research: It serves as a probe in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(isopropylsulfonyl)-4,6-dimethylpyridine depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The isopropylsulfonyl group can enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-dimethylpyridine: Lacks the isopropylsulfonyl group, making it less versatile in certain applications.

    3-(Isopropylsulfonyl)-4,6-dimethylpyridine: Lacks the chlorine atom, which can affect its reactivity and binding properties.

Uniqueness

2-Chloro-3-(isopropylsulfonyl)-4,6-dimethylpyridine is unique due to the presence of both chlorine and isopropylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-chloro-4,6-dimethyl-3-propan-2-ylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2S/c1-6(2)15(13,14)9-7(3)5-8(4)12-10(9)11/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQTWFLOHNJOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C(C)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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